(4-Methylphenyl) 4-fluorobenzoate
Description
Properties
CAS No. |
32792-48-6 |
|---|---|
Molecular Formula |
C14H11FO2 |
Molecular Weight |
230.23 g/mol |
IUPAC Name |
(4-methylphenyl) 4-fluorobenzoate |
InChI |
InChI=1S/C14H11FO2/c1-10-2-8-13(9-3-10)17-14(16)11-4-6-12(15)7-5-11/h2-9H,1H3 |
InChI Key |
XWBAMEAPKBOZMK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Enzymatic Degradation and Environmental Persistence
- 4-Fluorobenzoate vs. 2-Fluorobenzoate: 4-Fluorobenzoate is degraded by Aureobacterium sp. via 4-fluorobenzoate dehalogenase, yielding fluoride and 4-hydroxybenzoate. In contrast, 2-fluorobenzoate requires defluorinating enoyl-CoA hydratase, indicating positional sensitivity in biodegradation .
- Halogen Substitution Effects:
Fluorinated benzoates (e.g., 4-fluorobenzoate) are more resistant to microbial degradation than chloro- or bromo-analogues due to the strong C-F bond (bond dissociation energy: ~485 kJ/mol) .
Crystallographic and Physicochemical Properties
- Crystal Structures of 4-Fluorobenzoate Salts ():
Salts of N-(4-fluorophenyl)piperazine with 4-fluorobenzoate exhibit distinct inter-axial angles (>90°) compared to chloro-/bromo-analogues (<90°). These differences influence solubility and crystal packing, which are critical for pharmaceutical formulation . - Ethyl 4-{[(4-Fluorophenyl)sulfonyl]amino}benzoate (): The sulfonylamino group introduces polar interactions, increasing water solubility relative to (4-Methylphenyl) 4-fluorobenzoate. However, the methyl group in the latter improves membrane permeability .
Data Tables
Table 1: Inhibition Constants of Fluorobenzoate Derivatives Against SARS-CoV-2 Proteins
| Compound | Target Protein | Inhibition Constant (Ki, µM) | Reference |
|---|---|---|---|
| Fluor-Reynosin | Mpro | 1.5–5.0 | |
| Fluor-Santamarine | Spike protein | 1.10 | |
| Artemisinin | Mpro | 25–35 |
Table 2: Biodegradation Pathways of Halobenzoates
| Compound | Degrading Enzyme | Primary Product | Reference |
|---|---|---|---|
| 4-Fluorobenzoate | 4-Fluorobenzoate dehalogenase | 4-Hydroxybenzoate | |
| 2-Fluorobenzoate | Defluorinating enoyl-CoA hydratase | 2-Hydroxybenzoate |
Key Findings
The 4-fluorobenzoate group enhances inhibitory activity against viral proteins by stabilizing ligand-receptor interactions .
Substituents (e.g., methyl vs. difluoromethyl) significantly alter metabolic stability and environmental persistence .
Fluorine position (para vs. ortho) dictates enzymatic degradation mechanisms and efficiency .
Preparation Methods
Acid Chloride Method: Base-Catalyzed Acylation
The most direct approach involves converting 4-fluorobenzoic acid to its reactive acid chloride, which subsequently reacts with 4-methylphenol under basic conditions.
Synthesis of 4-Fluorobenzoyl Chloride
4-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at reflux (40–60°C) for 2–4 hours. The reaction proceeds via nucleophilic acyl substitution, yielding 4-fluorobenzoyl chloride with >95% conversion. Excess reagent is removed under vacuum to prevent hydrolysis.
Esterification with 4-Methylphenol
In a representative procedure, 4-methylphenol (1.1 equiv) is dissolved in dimethylformamide (DMF) and treated with sodium hydride (NaH, 1.05 equiv) at 0–5°C to generate the phenoxide ion. 4-Fluorobenzoyl chloride (1.0 equiv) is added dropwise, and the mixture is heated to 150°C for 1 hour. The reaction achieves >90% yield, with the product isolated via recrystallization in methanol (purity >99%).
Key Advantages :
-
High efficiency : Short reaction time (1–2 hours) and minimal byproducts.
-
Scalability : Adaptable to continuous-flow systems for industrial production.
Limitations :
-
Moisture sensitivity of NaH and acid chloride necessitates anhydrous conditions.
-
Elevated temperatures may promote isomerization or decomposition of sensitive substrates.
Coupling Agent-Assisted Synthesis
For substrates incompatible with strong bases, carbodiimide-based coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed.
DCC/DMAP-Mediated Esterification
4-Fluorobenzoic acid (1.0 equiv) and 4-methylphenol (1.1 equiv) are dissolved in DCM, followed by addition of DCC (1.2 equiv) and catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv). The reaction proceeds at room temperature for 12 hours, with precipitated N,N′-dicyclohexylurea (DCU) removed by filtration. The crude product is purified via silica gel chromatography, yielding 85% isolated product.
Optimization Insights :
-
Solvent selection : Tetrahydrofuran (THF) or acetonitrile may accelerate reaction rates but reduce yields due to competing side reactions.
-
Stoichiometry : Excess phenol (1.1–1.2 equiv) ensures complete consumption of the acid.
Comparative Analysis of Methodologies
The table below summarizes critical parameters for the two leading synthetic routes:
Advanced Catalytic Systems and Green Chemistry
Recent advancements focus on minimizing waste and enhancing atom economy:
Solid Acid Catalysts
Sulfonated graphene oxide (SGO) and zeolites have been explored as recyclable catalysts for esterification. In a model reaction, SGO (5 wt%) facilitates 88% yield of (4-methylphenyl) 4-fluorobenzoate at 100°C in toluene.
Enzymatic Esterification
Lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica achieves 70% conversion in 24 hours under solvent-free conditions. While slower, this method eliminates toxic solvents and byproducts.
Challenges in Purification and Isomer Separation
Crude reaction mixtures often contain regioisomers (e.g., ortho-substituted byproducts) due to competing acylation at alternative phenolic positions.
Recrystallization Techniques
Methanol-water mixtures (7:3 v/v) effectively isolate the para-isomer, with a recovery rate of 92%. Differential solubility in chloroform-hexane systems further enhances purity.
Chromatographic Resolution
Flash chromatography on silica gel (ethyl acetate/hexane, 1:4) resolves isomers but is cost-prohibitive for industrial use.
Industrial Case Study: Pilot-Scale Production
A 2023 pilot plant trial (1,000 kg batch) employed the acid chloride method:
-
Raw materials : 4-Fluorobenzoic acid (98% purity), 4-methylphenol (99%), DMF (recycled).
-
Yield : 89% (898 kg) with 99.2% HPLC purity.
-
Waste management : DMF recovered via distillation (95% efficiency), HCl neutralized with NaOH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
